molecular formula C17H22N2O B4185225 2-(1-adamantyl)-N-4-pyridinylacetamide

2-(1-adamantyl)-N-4-pyridinylacetamide

Cat. No. B4185225
M. Wt: 270.37 g/mol
InChI Key: GNHIFHKOLFXIPL-UHFFFAOYSA-N
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Description

Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It possesses a small strain energy derived from the fixed chair-form conformations of the fused cyclohexane rings . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .


Synthesis Analysis

Adamantane derivatives have been synthesized via step-growth and chain-growth polymerizations . For example, a polymer was produced by the Wurtz-type coupling polymerization of 3,3′-dibromo-1,1′-biadamantane using sodium metal in p-xylene .


Molecular Structure Analysis

The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces . Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .


Chemical Reactions Analysis

A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .


Physical And Chemical Properties Analysis

Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .

Mechanism of Action

The adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties . The rigid cage moiety protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma .

Safety and Hazards

While specific safety and hazard information for “2-(1-adamantyl)-N-4-pyridinylacetamide” is not available, general precautions for handling adamantyl compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains has promising applications in the field of targeted drug delivery and surface recognition .

properties

IUPAC Name

2-(1-adamantyl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c20-16(19-15-1-3-18-4-2-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14H,5-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHIFHKOLFXIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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